molecular formula C15H18N2O4 B6345289 3-(Ethoxycarbonyl)-1-(4-ethylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid CAS No. 1264045-13-7

3-(Ethoxycarbonyl)-1-(4-ethylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Cat. No. B6345289
CAS RN: 1264045-13-7
M. Wt: 290.31 g/mol
InChI Key: ZDDUISICQHOYNZ-UHFFFAOYSA-N
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Description

3-(Ethoxycarbonyl)-1-(4-ethylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, or 3-EPC-DHP-5-COOH, is an important organic compound used in various scientific research applications. This compound has a wide range of functional groups and is a versatile starting material in many synthetic pathways. Its unique properties have made it a valuable tool in the field of organic synthesis and a useful starting material for the development of new compounds.

Scientific Research Applications

3-EPC-DHP-5-COOH is used in various scientific research applications. It is used as a starting material in the synthesis of various compounds, such as pharmaceuticals, heterocyclic compounds, and other organic compounds. It is also used as a reagent in various organic reactions, such as the synthesis of amines, nitriles, and amides. Furthermore, 3-EPC-DHP-5-COOH is used as a reagent for the synthesis of peptides and proteins.

Mechanism of Action

The mechanism of action of 3-EPC-DHP-5-COOH is based on its ability to act as a nucleophile in organic reactions. It is capable of forming covalent bonds with a variety of substrates, such as carbonyl compounds, amines, and nitriles. This allows it to act as a nucleophile in a variety of organic reactions, such as nucleophilic substitution, nucleophilic addition, and nucleophilic acylation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-EPC-DHP-5-COOH are largely unknown. It is believed to be non-toxic and non-carcinogenic, but further research is needed to fully understand its effects on the human body.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-EPC-DHP-5-COOH in laboratory experiments is its versatility. It can be used as a starting material for the synthesis of a wide range of compounds, and it can also be used as a reagent in a variety of organic reactions. Furthermore, it is relatively inexpensive and easy to obtain.
The main limitation of 3-EPC-DHP-5-COOH is its instability. It is prone to hydrolysis and oxidation, and must be handled carefully to avoid decomposition.

Future Directions

Future research on 3-EPC-DHP-5-COOH should focus on its biochemical and physiological effects, as well as its potential applications in medicine and pharmaceuticals. Additionally, further research should be done to improve the stability of the compound and to develop new synthetic pathways for its synthesis. Finally, research should be done to explore potential applications for 3-EPC-DHP-5-COOH in other fields, such as nanotechnology and catalysis.

Synthesis Methods

3-EPC-DHP-5-COOH is synthesized through a multi-step process involving the reaction of 4-ethylphenol with ethyl chloroformate, followed by reaction with hydrazine hydrate and finally, reaction with acetic anhydride. The reaction mechanism involves a nucleophilic substitution of the ethyl group of 4-ethylphenol with ethyl chloroformate, followed by a nucleophilic addition of hydrazine hydrate to the ethyl group, and finally, a nucleophilic substitution of the hydrazine group with acetic anhydride.

properties

IUPAC Name

5-ethoxycarbonyl-2-(4-ethylphenyl)-3,4-dihydropyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-3-10-5-7-11(8-6-10)17-13(14(18)19)9-12(16-17)15(20)21-4-2/h5-8,13H,3-4,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDUISICQHOYNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(CC(=N2)C(=O)OCC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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